Home > Products > Screening Compounds P18493 > 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine
6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine - 2198690-96-7

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Catalog Number: EVT-2820810
CAS Number: 2198690-96-7
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Suzuki coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl or heteroaryl substituents at the 3-position of the imidazo[1,2-b]pyridazine ring [].
  • Nucleophilic substitution: This approach enables the introduction of various substituents, such as amines, alkoxides, or thiols, at the 6-position of the imidazo[1,2-b]pyridazine core [, , , , ].
  • Electrophilic substitution: While less common, electrophilic substitution reactions can be employed to introduce halogens or nitro groups onto the imidazo[1,2-b]pyridazine scaffold [].
Mechanism of Action
  • TAK1 kinase inhibition: Certain imidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity against TAK1 kinase, a key regulator of cell survival and proliferation implicated in multiple myeloma [].
  • Tyk2 JH2 inhibition: Analogs with specific substituents at the 6-position have demonstrated potent and selective inhibition of Tyk2 JH2, a Janus kinase involved in immune responses and implicated in autoimmune diseases [].
  • CRF1 antagonism: Derivatives bearing specific substituents can act as potent and selective antagonists of the corticotropin-releasing factor receptor 1 (CRF1), suggesting potential applications in treating alcohol dependence [].
  • Trk inhibition: Several imidazo[1,2-b]pyridazine derivatives have shown promising pan-Trk inhibitory activity, making them potential candidates for imaging and therapeutic interventions in neurodegenerative diseases and cancer [].
Applications
  • Cancer: Inhibitors of TAK1 kinase [] and mTOR [] have shown potential as anticancer agents.
  • Autoimmune Diseases: Tyk2 JH2 inhibitors hold promise for treating autoimmune disorders [].
  • Neurological Disorders: CRF1 antagonists show potential for treating alcohol dependence [], while pan-Trk inhibitors could be valuable for neurodegenerative diseases [].
  • Infectious Diseases: Some derivatives exhibit antimicrobial [, ], antifungal [], and antimalarial activities [].

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

  • Compound Description: This compound was investigated as a potential anti-kinetoplastid agent. While it displayed good activity against Trypanosoma brucei brucei (EC50 = 0.38 µM), it suffered from poor solubility in biological media, limiting its activity against Leishmania species. []
  • Relevance: This compound shares the core imidazo[1,2-b]pyridazine scaffold with 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine. The variations lie in the substituents at the 2, 3, and 6 positions, highlighting the versatility of this scaffold for exploring diverse biological activities. []

Reference: [] A01a5ac3cacc0de9f4dcc637246f75a22ccb2bad: 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

6-((2-Oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine Analogs

  • Compound Description: This series of compounds demonstrated potent and selective inhibition of Tyrosine Kinase 2 (Tyk2) within the Janus kinase (JAK) family. [] Notably, these analogs exhibited improved metabolic stability compared to a prior series of 6-anilino imidazopyridazine-based Tyk2 inhibitors. Modifications at the N1 position of the 2-oxo-1,2-dihydropyridine ring influenced Caco-2 permeability, with the 2-pyridyl substituent enhancing permeability through intramolecular hydrogen bonding. []
  • Relevance: These analogs belong to the imidazo[1,2-b]pyridazine class, sharing the same core structure as 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine. The distinct 6-position substitution patterns underscore the potential for tailoring the imidazo[1,2-b]pyridazine scaffold to target specific kinases. []

Reference: [] 6723cb156ae9799fdee1cf997147112b42cd6066: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

  • Compound Description: MTIP is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). [] This compound exhibited subnanomolar affinities for rat and human CRF1, demonstrating high oral bioavailability (91.1%) in rats. Preclinical studies in rodent models of alcoholism showed MTIP's efficacy in reversing anxiety induced by alcohol withdrawal, reducing excessive alcohol self-administration, and blocking stress-induced alcohol seeking. []
  • Relevance: While sharing the imidazo[1,2-b]pyridazine core with 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, MTIP possesses a distinct substitution pattern, including a complex 3-position substituent incorporating a thiazole ring and a morpholine moiety. This structural variation highlights the adaptability of the imidazo[1,2-b]pyridazine scaffold for targeting diverse receptor families beyond kinases. []

(±)-IPMICF6 and (±)-IPMICF10

  • Compound Description: These compounds represent a series of fluorinated pan-tropomyosin receptor kinase (Trk) inhibitors developed as potential positron emission tomography (PET) imaging agents. [] They exhibit picomolar IC50 values for Trk kinases and incorporate fluorine-18 for radiolabeling. Notably, they display enhanced potency for TrkB/C compared to previous Trk PET tracers, making them promising candidates for in vivo imaging of Trk activity. []
  • Relevance: This series shares the imidazo[1,2-b]pyridazine core with 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, specifically featuring a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl) substitution. The modifications primarily involve the amide moiety at position 3 to enable efficient fluorine-18 incorporation. This highlights the potential of modifying the 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine scaffold for PET tracer development, potentially targeting Trk or other kinases. []

Reference: [] 2dfcd44b949cb25863bea686d277317f1904199b: Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes.

6-Substituted Morpholine or Piperazine Imidazo[1,2-b]pyridazines

  • Compound Description: This series of compounds demonstrated potent inhibition of Transforming growth factor beta-activated kinase 1 (TAK1), a kinase often upregulated in multiple myeloma (MM). [] Lead compounds within this series exhibited nanomolar IC50 values against TAK1 and effectively inhibited the growth of MM cell lines (MPC-11 and H929) with GI50 values in the nanomolar range. [] These findings suggest the potential of this structural class as anti-MM therapeutics.
  • Relevance: This series shares the core imidazo[1,2-b]pyridazine scaffold with 6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine, emphasizing the 6-position as a key site for introducing diverse substituents like morpholine or piperazine to modulate biological activity and target selectivity. These substitutions, combined with specific aryl groups at the 3-position, contribute significantly to their inhibitory activity against TAK1. []

Properties

CAS Number

2198690-96-7

Product Name

6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine

IUPAC Name

6-(oxetan-3-yloxy)imidazo[1,2-b]pyridazine

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

InChI

InChI=1S/C9H9N3O2/c1-2-9(14-7-5-13-6-7)11-12-4-3-10-8(1)12/h1-4,7H,5-6H2

InChI Key

NMQOVJREDHBMEA-UHFFFAOYSA-N

SMILES

C1C(CO1)OC2=NN3C=CN=C3C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.